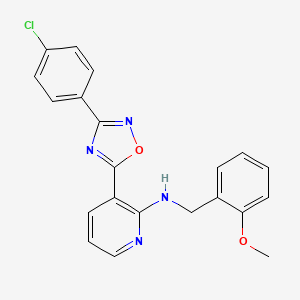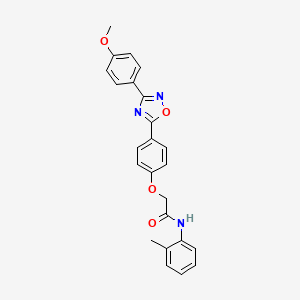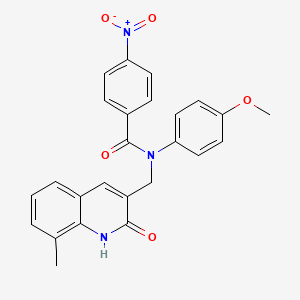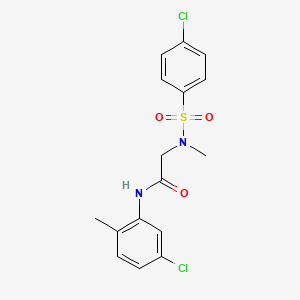
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide, also known as BBSCA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. BBSCA has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide exerts its biological effects through the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that are involved in a wide range of physiological processes, including acid-base balance, respiration, and bone resorption. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme, thus preventing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in the production of bicarbonate ions, which can have a range of physiological effects.
Biochemical and Physiological Effects
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide has also been shown to have antitumor activity, with studies suggesting that it may be effective in the treatment of various types of cancer, including breast cancer and lung cancer. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide has also been shown to have anti-inflammatory activity, with studies suggesting that it may be effective in the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, there are also some limitations to the use of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide in lab experiments. It is important to note that 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide is a potent inhibitor of carbonic anhydrase enzymes, which can have a range of physiological effects. Therefore, it is important to use caution when interpreting the results of experiments that use 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide.
Orientations Futures
There are several future directions for research on 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide. One area of research is the development of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide derivatives with improved biological activity and selectivity. Another area of research is the investigation of the potential use of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide in the treatment of various diseases, including cancer and inflammation. Finally, there is a need for further research into the mechanism of action of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine to produce N-cyclohexyl-4-bromobenzenesulfonamide. This compound is then reacted with cyclopentylacetyl chloride to produce 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The yield of 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide is typically around 60-70%.
Applications De Recherche Scientifique
2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antitumor activities. 2-(N-cyclohexyl4-bromobenzenesulfonamido)-N-cyclopentylacetamide has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-bromo-N-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27BrN2O3S/c24-20-10-12-22(13-11-20)30(28,29)26(21-8-2-1-3-9-21)17-23(27)25-15-14-18-6-4-5-7-19(18)16-25/h4-7,10-13,21H,1-3,8-9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRQRYSGGOMUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686887.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7686891.png)
![N-cyclohexyl-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7686892.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7686893.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7686909.png)

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7686932.png)




